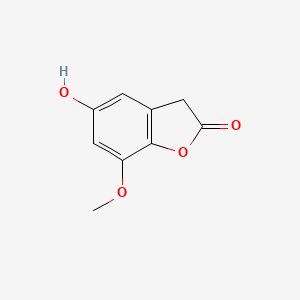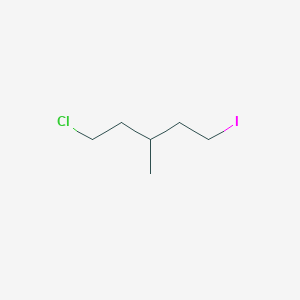![molecular formula C17H16O3 B14560911 Methyl 2-[(3-methylphenyl)acetyl]benzoate CAS No. 61653-02-9](/img/structure/B14560911.png)
Methyl 2-[(3-methylphenyl)acetyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3-methylphenyl)acetyl]benzoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized through the esterification process, where an alcohol reacts with a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-methylphenyl)acetyl]benzoate typically involves the reaction of 3-methylphenylacetic acid with methyl benzoate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-methylphenyl)acetyl]benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous NaOH or HCl can be used as reagents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Hydrolysis: 3-methylphenylacetic acid and methanol.
Reduction: 3-methylphenylacetyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-[(3-methylphenyl)acetyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-methylphenyl)acetyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can then interact with various biological pathways. The aromatic ring allows for electrophilic substitution reactions, leading to the formation of bioactive derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar ester structure but lacks the 3-methylphenylacetyl group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a methyl group.
Methyl 3-nitrobenzoate: Similar ester structure but with a nitro group on the aromatic ring.
Uniqueness
Methyl 2-[(3-methylphenyl)acetyl]benzoate is unique due to the presence of the 3-methylphenylacetyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
61653-02-9 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 2-[2-(3-methylphenyl)acetyl]benzoate |
InChI |
InChI=1S/C17H16O3/c1-12-6-5-7-13(10-12)11-16(18)14-8-3-4-9-15(14)17(19)20-2/h3-10H,11H2,1-2H3 |
InChI Key |
BCJVAIQILUZPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


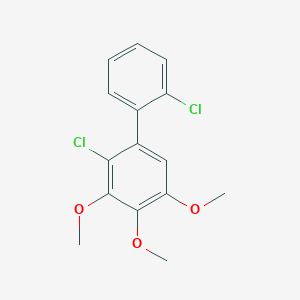

![2,2-Dichloro-1-[2-(trichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14560863.png)
![Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl-](/img/structure/B14560872.png)

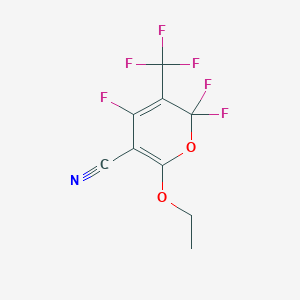
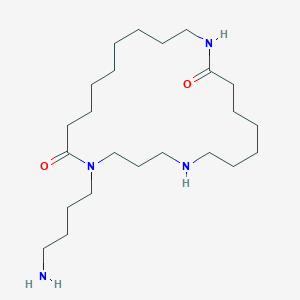

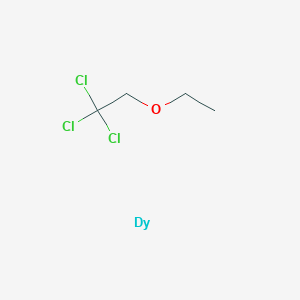
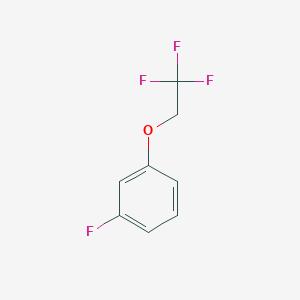
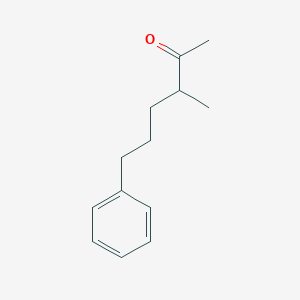
![Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]-](/img/structure/B14560922.png)
